An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and predicted reactivity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene (CAS No: 26378-21-2). In the absence of extensive published experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details a robust synthetic protocol, predicts key spectroscopic signatures for characterization, and explores the molecule's potential for further chemical modification.
Chemical Identity and Physicochemical Properties
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is a substituted aromatic ether. Its structure combines a bromoalkoxy chain and a substituted benzene ring, making it a potentially versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 26378-21-2 | BLDpharm[1] |
| Molecular Formula | C₉H₁₀BrClO | PubChemLite[2] |
| Molecular Weight | 249.53 g/mol | PubChemLite[2] |
| IUPAC Name | 1-(2-bromoethoxy)-4-chloro-2-methylbenzene | PubChemLite[2] |
| SMILES | CC1=C(C=C(Cl)C=C1)OCCBr | PubChemLite[2] |
| InChI | InChI=1S/C9H10BrClO/c1-7-3-4-8(11)5-9(7)12-6-2-10/h3-5H,2,6H2,1H3 | PubChemLite[2] |
| InChIKey | SAYMXFPRQVLVEO-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 4.5 | PubChemLite[2] |
| Physical State | Predicted: Liquid or low-melting solid | Inferred |
| Boiling Point | Predicted: >250 °C | Inferred |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Inferred |
Synthesis of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
The most direct and widely applicable method for the synthesis of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide in an alkyl halide by a phenoxide ion. In this case, the synthesis proceeds by the reaction of 4-chloro-2-methylphenol with an excess of 1,2-dibromoethane in the presence of a base.
Synthetic Workflow
Caption: Williamson Ether Synthesis Workflow.
Precursor: 4-Chloro-2-methylphenol (CAS: 1570-64-5)
A thorough understanding of the starting material is critical for a successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO | PubChem[3] |
| Molecular Weight | 142.58 g/mol | PubChem[3] |
| Appearance | White to off-white or beige solid/crystals. | Sigma-Aldrich[4], Thermo Fisher Scientific[5] |
| Melting Point | 43-46 °C | Thermo Fisher Scientific[5], ChemicalBook[6] |
| Boiling Point | 220-225 °C | Thermo Fisher Scientific[5], Cheméo[7] |
| Solubility in Water | 7.6 g/L (25 °C) | Thermo Fisher Scientific[5] |
| pKa | 9.71 | PubChem[3] |
Safety Profile of 4-Chloro-2-methylphenol:
-
Hazards: Causes severe skin burns and eye damage. Toxic if inhaled. Harmful if swallowed. Very toxic to aquatic life.[8][9][10]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[8][9]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8][9]
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenols.[11][12][13]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylphenol (1.0 eq.), a suitable solvent such as acetone or acetonitrile (10-15 volumes), and a base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq.).
-
Formation of Phenoxide: Stir the suspension at room temperature for 10-15 minutes to facilitate the deprotonation of the phenol.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq., an excess is used to minimize the formation of the bis-ether byproduct) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted phenol), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene.
Predicted Spectroscopic Data for Characterization
While experimental spectra for 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene are not available in public databases, its key spectral features can be reliably predicted based on the analysis of its constituent parts and data from analogous compounds such as 1-(2-bromoethoxy)-4-chlorobenzene and 2-chloro-4-methylanisole.[14][15][16]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.4 ppm.
-
The proton ortho to the methyl group and meta to the ether linkage will likely be a singlet or a narrowly split doublet.
-
The other two aromatic protons will likely show meta and ortho coupling.
-
-
Methylene Protons (4H): The two methylene groups of the bromoethoxy chain will appear as two triplets due to vicinal coupling.
-
-O-CH₂- (2H): This triplet will be downfield, likely in the range of δ 4.2-4.4 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
-CH₂-Br (2H): This triplet will be upfield relative to the other methylene group, likely in the range of δ 3.6-3.8 ppm, due to the deshielding effect of the bromine atom.
-
-
Methyl Protons (3H): The methyl group on the aromatic ring will appear as a sharp singlet in the upfield region, likely around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm).
-
The carbon attached to the oxygen (-C-O) will be the most downfield aromatic carbon, likely around δ 155-158 ppm.
-
The carbon attached to the chlorine (-C-Cl) and the carbon attached to the methyl group (-C-CH₃) will also be in the downfield region.
-
The remaining three aromatic carbons (-CH) will appear in the more upfield region of the aromatic spectrum.
-
-
Methylene Carbons (2C):
-
-O-CH₂-: Expected around δ 68-70 ppm.
-
-CH₂-Br: Expected to be more upfield, around δ 28-32 ppm.
-
-
Methyl Carbon (1C): The methyl carbon signal will be in the upfield aliphatic region, likely around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C stretching (aromatic): Peaks in the region of 1600-1450 cm⁻¹.
-
C-O-C stretching (aryl-alkyl ether): A strong, characteristic band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric).
-
C-Cl stretching: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
C-Br stretching: A peak in the fingerprint region, typically around 600-700 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak will appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in this cluster will be at m/z values corresponding to [C₉H₁₀⁷⁹Br³⁵Cl]⁺ and [C₉H₁₀⁸¹Br³⁵Cl]⁺.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the bromoethyl group, cleavage of the ether bond, and other characteristic fragmentations of the substituted benzene ring.
Predicted Reactivity Profile
The chemical reactivity of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is dictated by its two primary functional regions: the bromoethoxy side chain and the substituted aromatic ring.
Reactivity of the Bromoethoxy Group
The primary alkyl bromide of the bromoethoxy group is a good substrate for bimolecular nucleophilic substitution (Sɴ2) reactions .[17][18][19] The carbon atom attached to the bromine is electrophilic and will readily react with a variety of nucleophiles.
Caption: Sɴ2 Reactivity of the Bromoethoxy Group.
-
With Amines: Reaction with primary or secondary amines will yield the corresponding N-substituted aminoethoxy derivatives.
-
With Alkoxides/Phenoxides: Further reaction with alkoxides or phenoxides will produce the corresponding dialkoxyethane-bridged compounds.
-
With Cyanide: Reaction with cyanide salts (e.g., NaCN, KCN) will introduce a nitrile group, extending the carbon chain and providing a versatile functional group for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine).
-
With Thiolates: Reaction with thiolates will form the corresponding thioether.
Reactivity of the Aromatic Ring
The substituted benzene ring is expected to undergo electrophilic aromatic substitution (EAS) . The regiochemical outcome of these reactions will be directed by the existing substituents: the chloro, methyl, and bromoethoxy groups.
-
Directing Effects:
-
-OCH₂CH₂Br (Bromoethoxy): This is an ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. It is an activating group.
-
-CH₃ (Methyl): This is also an ortho, para-directing and activating group due to hyperconjugation and weak inductive effects.
-
-Cl (Chloro): This is an ortho, para-directing but deactivating group. The lone pairs on the chlorine direct ortho and para, but its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack.
-
-
Predicted Regioselectivity: The positions for electrophilic attack are ortho and para to the activating groups. Given the substitution pattern, the most likely positions for further substitution are C5 (ortho to the bromoethoxy group and meta to the chloro and methyl groups) and C3 (ortho to the methyl group, meta to the bromoethoxy and chloro groups). The steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.
Safety and Handling
As there is no specific safety data available for 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene, a cautious approach based on the properties of its precursor and related compounds is essential.
-
Inferred Hazards:
-
Recommended Precautions:
-
Handle in a well-ventilated chemical fume hood.
-
Wear standard personal protective equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of any vapors or mists.
-
Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Potential Applications
While no specific applications for 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene have been documented, its structure suggests potential utility as:
-
A building block in medicinal chemistry: The bromoethoxy group allows for the introduction of various pharmacophoric elements through nucleophilic substitution.
-
An intermediate in the synthesis of agrochemicals and specialty chemicals: The combination of a substituted aromatic ring and a reactive alkyl halide side chain provides a scaffold for the synthesis of more complex molecules.
Conclusion
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is a compound with significant potential as a synthetic intermediate. Although experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and further exploration. The detailed synthetic protocol, based on the robust Williamson ether synthesis, and the predictive analysis of its spectroscopic properties and chemical reactivity offer valuable insights for researchers aiming to work with this molecule. As with any new or poorly characterized chemical, all handling and reactions should be conducted with appropriate safety precautions.
References
- Material Safety Data Sheet - 4-Chloro-2-methylphenol. (2013, April 5).
- SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, December 18). Thermo Fisher Scientific.
-
PubChem. (n.d.). 4-Chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoethyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]
- SAFETY DATA SHEET - 4-Chloro-2-methylphenol. (2025, September 15). Thermo Fisher Scientific.
- ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum.
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- ChemicalBook. (2026, January 13). 4-Chloro-2-methylphenol(1570-64-5).
- Safety data sheet - 4-Chloro-2-methylphenol. (2019, May 16). CPAChem.
- Material Safety Data Sheet - 4-Chloro-2-isopropyl-5-methylphenol. Santa Cruz Biotechnology.
- Sundriyal, S. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, SP253.
- CAMEO Chemicals. (n.d.). 2-BROMOETHYL ETHYL ETHER. National Oceanic and Atmospheric Administration.
- TradeIndia. (n.d.).
-
PubChemLite. (n.d.). 1-(2-bromoethoxy)-4-chloro-2-methylbenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Retrieved from [Link].
-
NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- LookChem. (n.d.). Cas 592-55-2,2-Bromoethyl ethyl ether.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from a relevant organic chemistry resource.
- Supporting Information for a relevant chemical public
- SAFETY DATA SHEET - 2-Bromoethyl methyl ether. (2012, March 23). Fisher Scientific.
- NIST. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook, IR Spectrum.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
-
PubChem. (n.d.). 2-Chloro-p-toluidine. National Center for Biotechnology Information. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). A university chemistry lab manual.
- Chem-Impex. (n.d.). 4-Chloro-2-methylphenol.
-
NIST. (n.d.). 1-(2-bromoethoxy)-4-chlorobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxytoluene. National Center for Biotechnology Information. Retrieved from [Link]
- Wychem. (n.d.). 2-Chloro-4-methylanisole.
- askIITians. (2019, January 9). Why this compound is named 2-Chloro-4-methylanisole and not 1-Chloro-3-methylanisole?
-
PubChem. (n.d.). 4-Chloro-2-methylanisole. National Center for Biotechnology Information. Retrieved from [Link]
- Aromsyn Co.,Ltd. (n.d.). 22002-44-4 | 2-Chloro-4-methylanisole 95%.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylphenol 97%.
-
ChemSynthesis. (2025, May 20). 4-chloro-2-methylphenol. Retrieved from [Link]
- TCI Chemicals. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene 2033-76-3.
- Haz-Map. (n.d.). 4-Chloro-2-methylphenol.
Sources
- 1. 4-Bromochlorobenzene(106-39-8) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-4-methylaniline(615-65-6) MS spectrum [chemicalbook.com]
- 3. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methylphenol 97 1570-64-5 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Chloro-2-methylphenol | 1570-64-5 [chemicalbook.com]
- 7. Phenol, 4-chloro-2-methyl- (CAS 1570-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. 1-(2-Bromoethoxy)-4-chlorobenzene | C8H8BrClO | CID 74854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Bromoethyl ethyl ether | 592-55-2 [chemicalbook.com]
- 19. 2-BROMOETHYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
